molecular formula C15H19Cl2N3O2 B2782852 (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone CAS No. 501104-51-4

(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Cat. No. B2782852
CAS RN: 501104-51-4
M. Wt: 344.24
InChI Key: GKTLHABDBOMYJV-UHFFFAOYSA-N
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Description

This compound is a type of morpholino methanone . Morpholino methanones are known to be potent and very isoform-selective inhibitors of AKR1C3 , an enzyme of interest as potential drugs for leukemia and hormone-related cancers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of other morpholino methanones. An X-ray structure of a representative compound bound in the AKR1C3 active site showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other morpholino methanones. For example, the key step in the synthesis of a related compound includes an aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be similar to those of other morpholino methanones. For example, a related compound, (4-Chlorophenyl)(piperazin-1-yl)methanone, has a molecular weight of 224.69 and is a solid at room temperature .

properties

IUPAC Name

[4-(2,5-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-12-1-2-13(17)14(11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTLHABDBOMYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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